molecular formula C17H13F3O3 B1327974 3-(1,3-Dioxolan-2-YL)-4'-trifluoromethylbenzophenone CAS No. 898759-34-7

3-(1,3-Dioxolan-2-YL)-4'-trifluoromethylbenzophenone

Cat. No.: B1327974
CAS No.: 898759-34-7
M. Wt: 322.28 g/mol
InChI Key: ZOGNYISBTHYRRB-UHFFFAOYSA-N
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Description

Chemical Identity and IUPAC Nomenclature

3-(1,3-Dioxolan-2-YL)-4'-trifluoromethylbenzophenone is a fluorinated benzophenone derivative characterized by two distinct functional groups: a 1,3-dioxolan-2-yl moiety at the 3-position of one phenyl ring and a trifluoromethyl (–CF₃) group at the 4'-position of the adjacent phenyl ring. Its IUPAC name, [3-(1,3-dioxolan-2-yl)phenyl][4-(trifluoromethyl)phenyl]methanone , reflects this substitution pattern.

Key Molecular Parameters

Property Value
CAS Number 898759-34-7
Molecular Formula C₁₇H₁₃F₃O₃
Molecular Weight 322.28 g/mol
SMILES C1COC(O1)C2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)C(F)(F)F

The 1,3-dioxolan-2-yl group forms a five-membered cyclic acetal, while the trifluoromethyl group introduces strong electron-withdrawing effects, influencing the compound’s reactivity and physical properties.

Historical Context in Organofluorine Chemistry

The synthesis and application of organofluorine compounds accelerated in the 20th century, driven by innovations in materials science and industrial chemistry. Key milestones include:

Timeline of Organofluorine Chemistry Developments

Year Development Significance
1835 Synthesis of methyl fluoride (first organofluorine compound) Demonstrated feasibility of C–F bond formation
1930s Industrial production of chlorofluorocarbons (CFCs) Enabled refrigeration technologies
1940s Discovery of polytetrafluoroethylene (PTFE) Revolutionized high-performance polymers
1980s Advancements in halogen-fluorine exchange reactions Facilitated synthesis of complex fluorinated aromatics, including benzophenones

This compound emerged from efforts to combine fluorinated motifs with protective groups for synthetic flexibility. The trifluoromethyl group, known for enhancing thermal stability and lipophilicity, became a cornerstone of materials science applications. Its synthesis likely leverages methodologies such as Friedel-Crafts acylation or halogen-fluorine exchange, as described in patents for related fluorobenzophenones.

Position Within Benzophenone Derivatives

Benzophenones are diaryl ketones with diverse applications in polymers, UV stabilizers, and pharmaceuticals. The structural modifications in this compound place it within two functional subclasses:

Comparative Analysis of Benzophenone Derivatives

Derivative Substituents Applications
4,4'-Difluorobenzophenone –F at 4 and 4' positions Polyketone polymer synthesis
3-Trifluoromethylbenzophenone –CF₃ at 3 position Specialty materials and intermediates
This compound –CF₃ at 4', dioxolane at 3 Potential use in controlled-release systems

The 1,3-dioxolan-2-yl group acts as a protective moiety for carbonyl functionalities, enabling selective reactions in multi-step syntheses. Meanwhile, the –CF₃ group enhances resistance to thermal degradation and chemical corrosion, aligning with trends in high-performance polymer design. Unlike hydroxyl- or amino-substituted benzophenones (common in pharmaceuticals), this derivative’s non-polar substituents suggest utility in materials science rather than bioactivity.

Properties

IUPAC Name

[3-(1,3-dioxolan-2-yl)phenyl]-[4-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3O3/c18-17(19,20)14-6-4-11(5-7-14)15(21)12-2-1-3-13(10-12)16-22-8-9-23-16/h1-7,10,16H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOGNYISBTHYRRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00645076
Record name [3-(1,3-Dioxolan-2-yl)phenyl][4-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898759-34-7
Record name [3-(1,3-Dioxolan-2-yl)phenyl][4-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of the Benzophenone Core

The benzophenone scaffold is typically synthesized via Friedel-Crafts acylation , a classical method for ketone formation on aromatic rings:

  • Reagents: Aromatic compound (e.g., substituted benzene), benzoyl chloride or substituted benzoyl chloride
  • Catalyst: Lewis acid such as aluminum chloride (AlCl3)
  • Conditions: Anhydrous environment, controlled temperature (0–50 °C) to avoid polyacylation
  • Outcome: Formation of the benzophenone core with the trifluoromethyl substituent positioned on one phenyl ring

This step is crucial for introducing the trifluoromethyl group in the para or meta position relative to the ketone, depending on the starting materials used.

Synthesis of the Trifluoromethylated Intermediate

The trifluoromethyl group can be introduced via:

The direct use of trifluoromethyl-substituted benzoyl chloride is preferred for better regioselectivity and yield.

Alternative Synthesis of the 1,3-Dioxolane Ring from Glycols

An alternative approach involves the synthesis of the 1,3-dioxolane ring from trifluoropropylene glycol derivatives:

  • Starting Material: 2,3-Dihydroxy-1,1,1-trifluoropropane (trifluoropropylene glycol)
  • Reagents: Carbonyldiimidazole (CDI) as a coupling agent, 1H-imidazole as catalyst
  • Solvent: MTBE (tert-butyl methyl ether)
  • Conditions: Heating at 50 °C under inert atmosphere, followed by cooling and crystallization steps
  • Yield: Approximately 175 g product from 200 g starting glycol and 260 g CDI, indicating a high-yielding process.

This method is useful for preparing the dioxolane ring with trifluoromethyl substitution prior to coupling with the benzophenone core.

Summary Table of Preparation Steps

Step Reaction Type Reagents & Catalysts Conditions Notes & Yield
1 Friedel-Crafts Acylation Aromatic compound, trifluoromethylbenzoyl chloride, AlCl3 Anhydrous, 0–50 °C Forms trifluoromethylbenzophenone core
2 Acetalization Benzophenone, ethylene glycol, p-toluenesulfonic acid or 1H-imidazole Reflux or 50 °C, inert atmosphere Forms 1,3-dioxolane ring on benzophenone
3 Alternative dioxolane synthesis Trifluoropropylene glycol, CDI, 1H-imidazole, MTBE 50 °C heating, cooling, crystallization High yield (~175 g from 200 g glycol)
4 Optional methylation (if needed) Methyl iodide, sodium hydride (for methylated derivatives) Controlled temperature, inert atmosphere Used for derivatives with methyl groups

Research Findings and Notes

  • The acetalization step is sensitive to moisture and requires anhydrous conditions to prevent hydrolysis of the dioxolane ring.
  • The use of 1H-imidazole as a catalyst in dioxolane formation offers mild reaction conditions and good yields, as demonstrated in the synthesis of trifluoromethyl-substituted dioxolane derivatives.
  • The Friedel-Crafts acylation must be carefully controlled to avoid polyacylation and ensure regioselectivity, especially when trifluoromethyl groups are present, which can influence the electronic properties of the aromatic ring.
  • The trifluoromethyl group significantly affects the reactivity and physical properties of the benzophenone, making the choice of reagents and conditions critical for successful synthesis.
  • Purification typically involves crystallization or column chromatography, with solvents chosen to maintain the stability of the dioxolane ring.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Dioxolan-2-YL)-4’-trifluoromethylbenzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzophenone core and the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Trifluoromethyl iodide for introducing the trifluoromethyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or hydrocarbons.

Scientific Research Applications

Synthetic Chemistry

One of the primary applications of 3-(1,3-Dioxolan-2-YL)-4'-trifluoromethylbenzophenone is in synthetic chemistry as a versatile intermediate for the development of various organic compounds. Its dioxolane group can participate in multiple chemical reactions, including:

  • Cycloaddition Reactions : This compound can act as a dipolarophile in 1,3-dipolar cycloaddition reactions, facilitating the synthesis of isoxazoles and other heterocyclic compounds. Such reactions are significant in developing pharmaceuticals and agrochemicals .
  • Click Chemistry : The compound's structure allows it to be utilized in "click chemistry," a method for synthesizing complex molecules efficiently. This approach is particularly valuable for creating libraries of compounds for biological screening .

Medicinal Chemistry

The medicinal applications of this compound are noteworthy:

  • Antioxidant Properties : Recent studies have indicated that derivatives of this compound exhibit significant antioxidant activity. For instance, isoxazole derivatives synthesized from it showed enhanced antioxidant properties compared to traditional antioxidants like quercetin .
  • Pharmacological Activity : The trifluoromethyl group enhances the lipophilicity and metabolic stability of compounds, making them more effective as drug candidates. Research has focused on its potential as an anti-inflammatory and anti-cancer agent due to its ability to modulate biological pathways .

Material Science

In material science, this compound has been explored for its photochemical properties:

  • UV Absorption : The compound's ability to absorb ultraviolet light makes it suitable for use as a UV filter in coatings and polymers. This application is crucial for protecting materials from degradation caused by UV radiation .
  • Photoinitiators : It can also serve as a photoinitiator in polymerization processes, where exposure to light triggers the formation of polymers. This property is beneficial in manufacturing adhesives and coatings that require rapid curing under UV light .

Case Studies

StudyFocusFindings
Das & Chanda (2021)Synthesis of IsoxazolesDemonstrated the utility of dioxolane derivatives in synthesizing isoxazoles with notable biological activity .
Recent Advances in Quinoline ChemistryPharmacological ApplicationsHighlighted the significance of fluorinated compounds like this compound in drug design due to enhanced efficacy .
Antioxidant Activity StudyBiological TestingFound that derivatives exhibited superior antioxidant properties compared to conventional antioxidants .

Mechanism of Action

The mechanism of action of 3-(1,3-Dioxolan-2-YL)-4’-trifluoromethylbenzophenone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The benzophenone core can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural uniqueness of 3-(1,3-Dioxolan-2-YL)-4'-trifluoromethylbenzophenone lies in its substitution pattern. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications Biological Activity
3-(1,3-Dioxolan-2-YL)-4'-methylbenzophenone 4'-CH₃ C₁₆H₁₆O₃ 268.31 Fluorescent probes, enzyme inhibitors Antimicrobial, anticancer
3-(1,3-Dioxolan-2-YL)-3'-fluorobenzophenone 3'-F C₁₆H₁₃FO₃ 272.27 Polymer coatings, drug intermediates Hydrogen-bonding interactions
4-(1,3-Dioxolan-2-YL)-4'-methylbenzophenone 4'-CH₃, 4-dioxolane C₁₇H₁₆O₃ 268.31 Photoinitiators, organic synthesis N/A
3-[2-(Trifluoromethyl)-1,3-dioxolan-2-yl]propan-1-amine hydrochloride CF₃ on dioxolane C₇H₁₁F₃NO₂·HCl 249.62 Neuroactive agent Potential CNS modulation

Key Findings :

Electronic Effects :

  • The trifluoromethyl group in the target compound increases electron-withdrawing effects compared to methyl or fluoro substituents, altering reactivity in cross-coupling reactions and binding to enzymes (e.g., kinase inhibition) .
  • Fluorinated analogs (e.g., 3'-F derivative) exhibit enhanced hydrogen-bonding capacity, improving interactions with biological targets .

Synthetic Utility: Methyl-substituted analogs (e.g., 4'-CH₃) are synthesized via acid-catalyzed condensation of benzophenone derivatives with ethylene glycol . Introducing CF₃ groups often requires specialized reagents like trifluoromethylating agents (e.g., Ruppert-Prakash reagent) .

Biological Activity: The methyl analog shows antimicrobial activity (MIC ~8 µg/mL against S. aureus) and inhibits calcium/calmodulin-dependent kinase II . Fluorinated derivatives demonstrate improved metabolic stability in pharmacokinetic studies, with half-life extensions of ~30% compared to non-fluorinated analogs .

Table 2: Physicochemical Properties

Property Target Compound (CF₃) Methyl Analog Fluoro Analog
Boiling Point (°C) 395–400 (predicted) 385–390 380–385
LogP (Octanol-Water) 3.2 ± 0.3 2.8 ± 0.2 2.5 ± 0.3
Solubility in Water (mg/mL) <0.1 0.2 0.3

Research Implications

  • Drug Design : The trifluoromethyl group’s metabolic stability makes the target compound a candidate for CNS drugs or protease inhibitors.
  • Material Science : Enhanced thermal stability (decomposition >250°C) suits applications in high-performance polymers .

Biological Activity

3-(1,3-Dioxolan-2-YL)-4'-trifluoromethylbenzophenone (CAS: 898759-34-7) is a synthetic compound with potential applications in medicinal chemistry due to its unique structural properties. The compound features a dioxolane ring and a trifluoromethyl group, which may influence its biological activity, particularly in the context of drug design and development.

Chemical Structure and Properties

The molecular formula for this compound is C17H13F3O3, with a molecular weight of 322.29 g/mol. The compound is characterized by the presence of a benzophenone moiety linked to a dioxolane ring, which can affect its solubility and interaction with biological targets.

PropertyValue
Molecular FormulaC17H13F3O3
Molecular Weight322.29 g/mol
CAS Number898759-34-7
Purity97%
SafetyNonhazardous for shipping

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on benzophenone derivatives have shown their effectiveness against various bacterial strains. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioactivity against pathogens .

Cytotoxicity and Anticancer Activity

Preliminary studies suggest that compounds containing dioxolane structures can exhibit cytotoxic effects on cancer cell lines. For example, derivatives of benzophenone have been investigated for their ability to induce apoptosis in human leukemia cells. The specific mechanisms often involve the modulation of signaling pathways related to cell survival and proliferation .

The biological activity of this compound may be attributed to its interaction with specific biological targets such as enzymes or receptors involved in disease processes. For instance, structure-activity relationship (SAR) studies indicate that modifications in the molecular structure can lead to enhanced binding affinity to targets associated with inflammation and cancer .

Case Studies

  • Anticancer Activity : In vitro assays demonstrated that benzophenone derivatives could inhibit the growth of various cancer cell lines, including HL-60 (human promyelocytic leukemia). The IC50 values reported indicate significant potency, suggesting that further exploration into the structure of this compound could yield promising anticancer agents .
  • Antimicrobial Effects : A study evaluating the antimicrobial properties of similar compounds found that certain benzophenone derivatives showed effective inhibition against both Gram-positive and Gram-negative bacteria. This highlights the potential for developing new antimicrobial agents based on the structure of this compound .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(1,3-dioxolan-2-yl)-4'-trifluoromethylbenzophenone, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via Friedel-Crafts acylation, where 1,3-dioxolane-protected benzaldehyde derivatives react with trifluoromethyl-substituted benzoyl chloride under Lewis acid catalysis (e.g., AlCl₃). Halogen substitution strategies (e.g., fluorination of precursor aryl ketones) and catalytic carbonylation are also viable . Solvent choice (e.g., 1,4-dioxane) and temperature control (0–25°C) are critical to suppress side reactions like over-acylation .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • Methodology :

  • ¹H/¹³C NMR : The dioxolane ring protons appear as a singlet at δ 4.0–4.5 ppm, while the trifluoromethyl group (CF₃) is identified via ¹⁹F NMR at δ -60 to -65 ppm.
  • IR : Strong carbonyl (C=O) stretch at ~1680 cm⁻¹ and C-O-C (dioxolane) at 1100–1250 cm⁻¹.
  • MS : Molecular ion peak [M+H]⁺ with characteristic fragmentation patterns (e.g., loss of CF₃ or dioxolane ring). Confirm purity via HPLC with UV detection (λ = 254 nm) .

Q. How should researchers handle safety and stability concerns during synthesis and storage?

  • Methodology : Use silanized glassware to minimize adsorption losses . Store the compound in amber vials under inert gas (N₂/Ar) at -20°C to prevent hydrolysis of the dioxolane ring. Refer to SDS guidelines for PPE (gloves, goggles) due to potential irritancy from benzophenone derivatives .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for this compound, particularly disordered dioxolane or CF₃ groups?

  • Methodology : Employ SHELXL for refinement, using restraints (DFIX, SIMU) to model disorder. For high-resolution data, split positions for dioxolane oxygen atoms and apply anisotropic displacement parameters. Validate via R-factor convergence (<5%) and residual density maps . Use ORTEP-3 for visualizing thermal ellipsoids and validating hydrogen bonding networks .

Q. How can computational methods (e.g., DFT) predict the electronic effects of the trifluoromethyl and dioxolane groups on reactivity?

  • Methodology : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate Fukui indices for electrophilic/nucleophilic sites. Compare HOMO-LUMO gaps of the parent benzophenone vs. the trifluoromethyl-dioxolane derivative to assess electron-withdrawing effects. Solvent models (e.g., PCM for acetone) improve accuracy for reaction pathway simulations .

Q. What advanced analytical approaches mitigate matrix interference when quantifying this compound in environmental or biological samples?

  • Methodology : Use solid-phase extraction (SPE) with Oasis HLB cartridges for preconcentration. Optimize elution with methanol:acetone (80:20) to recover >90% of the analyte. Employ LC-MS/MS with deuterated internal standards (e.g., BP-3-d5) to correct for ion suppression in complex matrices like wastewater .

Q. How does the dioxolane ring influence photophysical properties compared to non-protected benzophenone analogs?

  • Methodology : Perform UV-Vis spectroscopy in ethanol (λ_max ~280–300 nm) and compare molar absorptivity (ε) with 4,4'-difluorobenzophenone. Time-resolved fluorescence spectroscopy reveals excited-state lifetime changes due to steric effects from the dioxolane ring .

Methodological Challenges & Solutions

Challenge Solution Key Reference
Low synthetic yield due to competing Friedel-Crafts reactionsUse bulky directing groups (e.g., tert-butyl) to block para positions
Ambiguous NMR signals from CF₃ and dioxolane protonsApply DEPT-135 and 2D-COSY for signal assignment
Poor crystallization for X-ray analysisCo-crystallize with thiourea or use vapor diffusion with hexane

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